![molecular formula C16H12BrN5O2 B14248956 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 314767-76-5](/img/structure/B14248956.png)
6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is part of the indole and pyrazole derivative families, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions.
Spirocyclization: The indole derivative undergoes cyclization with appropriate reagents to form the spiro compound.
Functional Group Introduction: Bromination, amination, and nitrile group introduction are carried out using specific reagents like N-bromosuccinimide (NBS) for bromination, and amines for amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
科学研究应用
6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and functional groups.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole share the pyrazole ring and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spirocyclic structure, which combines the indole and pyrazole rings with additional functional groups. This structural complexity enhances its potential for diverse biological activities and applications .
属性
CAS 编号 |
314767-76-5 |
|---|---|
分子式 |
C16H12BrN5O2 |
分子量 |
386.20 g/mol |
IUPAC 名称 |
6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
VOKXBVYTQNVOQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


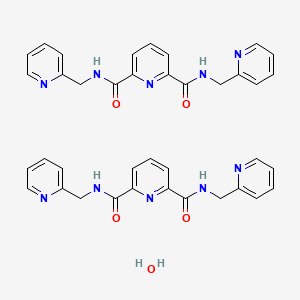
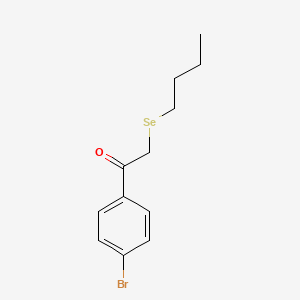
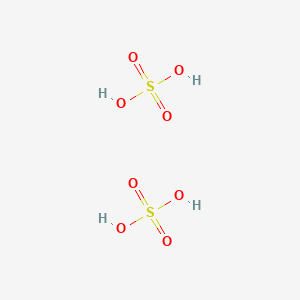
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
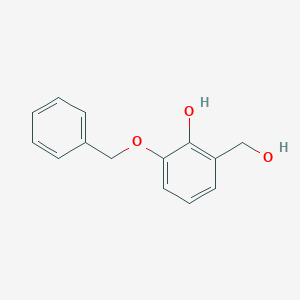
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
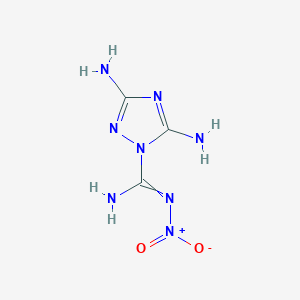
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)

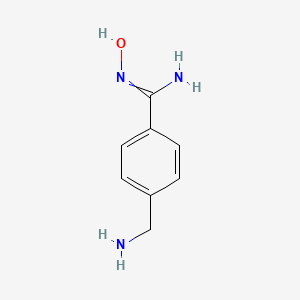
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
